3,5-Dibromothiophene-2-carboxylic acid

Catalog No.
S709434
CAS No.
7311-68-4
M.F
C5H2Br2O2S
M. Wt
285.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromothiophene-2-carboxylic acid

CAS Number

7311-68-4

Product Name

3,5-Dibromothiophene-2-carboxylic acid

IUPAC Name

3,5-dibromothiophene-2-carboxylic acid

Molecular Formula

C5H2Br2O2S

Molecular Weight

285.94 g/mol

InChI

InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)

InChI Key

YWOSIPRAZKDEIL-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Br)C(=O)O)Br

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)Br

Synthesis and Precursor for Thiophene Derivatives:

,5-Dibromothiophene-2-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of various thiophene derivatives. Its unique structure with two bromine atoms at positions 3 and 5 and a carboxylic acid group at position 2 allows for versatile functionalization through various chemical reactions. Studies have demonstrated its effectiveness in synthesizing diverse thiophene-based compounds, including:

  • Thiophene-based heterocycles: The presence of bromine groups facilitates cross-coupling reactions, enabling the introduction of different functional groups like aryl, alkenyl, or alkynyl moieties. This approach allows the construction of complex thiophene-containing heterocycles with diverse applications in medicinal chemistry and materials science [].
  • Functionalized thiophenes: The carboxylic acid group can undergo various transformations, such as esterification, amidation, or decarboxylation, leading to a wide range of functionalized thiophene derivatives. These derivatives exhibit diverse properties and find applications in organic electronics, optoelectronic devices, and pharmaceutical research [].

Potential Applications:

The research exploring the potential applications of 3,5-dibromothiophene-2-carboxylic acid and its derivatives is ongoing. Some promising areas of investigation include:

  • Organic electronics: Thiophene-based materials are known for their excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Studies have explored the use of 3,5-dibromothiophene-2-carboxylic acid derivatives in the development of new organic semiconductors with improved performance [, ].
  • Medicinal chemistry: The diverse functionalities achievable with 3,5-dibromothiophene-2-carboxylic acid derivatives offer potential for the development of novel therapeutic agents. Research is underway to investigate their activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

3,5-Dibromothiophene-2-carboxylic acid is an organic compound with the molecular formula C5_5H2_2Br2_2O2_2S and a molecular weight of approximately 285.94 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with two bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical of carboxylic acids and halogenated compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, allowing for the introduction of various functional groups .

Several synthetic routes have been explored for the preparation of 3,5-dibromothiophene-2-carboxylic acid:

  • Bromination of Thiophene Derivatives: Starting from thiophene-2-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.
  • Carboxylation of Bromothiophenes: Brominated thiophenes can undergo carboxylation reactions using carbon dioxide under high pressure in the presence of catalysts.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to achieve selective bromination and carboxylation .

3,5-Dibromothiophene-2-carboxylic acid has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Materials Science: Used in the development of conductive polymers and organic electronic materials .

Interaction studies involving 3,5-dibromothiophene-2-carboxylic acid are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Protein Binding: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

Such studies help elucidate the mechanism of action for any observed biological activity and guide further development .

Several compounds share structural similarities with 3,5-dibromothiophene-2-carboxylic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
Thiophene-2-carboxylic acidThiophene ring with one carboxyl groupLess halogenated; lower reactivity
3-Bromothiophene-2-carboxylic acidOne bromine atomSimilar applications but potentially less potent
3,4-Dibromothiophene-2-carboxylic acidTwo bromine atoms at different positionsDifferent electronic properties affecting reactivity

The unique feature of 3,5-dibromothiophene-2-carboxylic acid lies in its specific substitution pattern that may enhance its biological activity compared to other thiophenes .

This compound's unique structure contributes to its distinct reactivity and potential applications across various scientific fields. Further research into its properties could yield valuable insights into its utility in both synthetic and medicinal chemistry.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-dibromothiophene-2-carboxylic acid

Dates

Modify: 2023-08-15

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